2-Heptyl-1,3-dioxolane

Description

Properties

IUPAC Name |

2-heptyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJBQKKNODYJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063429 | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-57-3 | |

| Record name | 2-Heptyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating 2-Heptyl-1,3-dioxolane in Synthetic Chemistry

An In-depth Technical Guide to 2-Heptyl-1,3-dioxolane: Chemical Properties, Synthesis, and Structural Analysis

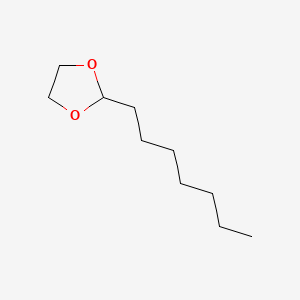

This compound is a heterocyclic acetal, a member of the broader dioxolane family of organic compounds.[1][2] Its structure is defined by a five-membered ring containing two oxygen atoms at positions 1 and 3, with a seven-carbon heptyl chain attached at the second position.[1] This compound, also known by its synonym n-Octanal Ethylene Glycol Acetal, serves as a key intermediate and functional motif in various domains of organic synthesis.[1][3] Its primary utility stems from its role as a protecting group for carbonyl functionalities, leveraging the stability of the acetal linkage under neutral or basic conditions and its controlled cleavage under acidic conditions.[2][4] The molecule's amphiphilic nature, arising from the combination of a polar dioxolane head and a non-polar alkyl tail, also suggests potential applications as a specialized solvent or in material science.[1][2] This guide provides an in-depth examination of its core chemical properties, a validated protocol for its synthesis, and a detailed overview of the analytical techniques required for its structural confirmation, tailored for researchers and drug development professionals.

I. Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its unique molecular architecture. The presence of the stable 1,3-dioxolane ring provides polarity and sites for hydrogen bonding, while the long heptyl chain imparts significant hydrophobic character.[1] This duality governs its solubility, reactivity, and overall physical behavior.

Nomenclature and Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: n-Octanal Ethylene Glycol Acetal, Octanal glycolacetal[1][3]

-

CAS Number: 4359-57-3[3]

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Molecular Weight | 172.26 - 172.27 g/mol | [1][3][6] |

| Boiling Point | 97°C | [1] |

| Purity Standard | ≥ 97.0% (by Gas Chromatography) | [1] |

| SMILES | CCCCCCCC1OCCO1 | [1][3] |

| InChI Key | LWJBQKKNODYJEI-UHFFFAOYSA-N | [2] |

II. Synthesis: Acid-Catalyzed Acetalization

The most common and efficient synthesis of this compound is achieved through the acid-catalyzed condensation of n-octanal with ethylene glycol.[1][2] This reaction is a classic example of acetal formation, a reversible process where the equilibrium must be shifted towards the product.[4][7] The causality behind this choice of methodology lies in its high atom economy and the relative ease of driving the reaction to completion by removing the water byproduct, typically via azeotropic distillation with a Dean-Stark apparatus.[8]

The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group and elimination of a water molecule, yields the stable five-membered dioxolane ring.[7]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful water collection in the Dean-Stark trap and subsequent purification by distillation provide direct evidence of reaction progression and product formation.

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Charging Reagents: To the flask, add n-octanal (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 0.1-1 mol%).[9][10]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.

-

Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been separated.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[2]

III. Structural Elucidation: A Spectroscopic Approach

Confirmation of the molecular structure of the synthesized product is unequivocally achieved through a combination of spectroscopic techniques. Each method provides complementary information that, when combined, validates the identity and purity of this compound.

Caption: Relationship between analytical methods and structural confirmation.

-

Infrared (IR) Spectroscopy: The primary diagnostic feature in the IR spectrum is the absence of the strong carbonyl (C=O) stretching band from the starting n-octanal (typically ~1715 cm⁻¹). This is coupled with the appearance of strong C-O stretching bands characteristic of a cyclic acetal in the 1200-1000 cm⁻¹ region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a characteristic triplet at approximately 4.8-5.0 ppm corresponding to the single proton on the acetal carbon (C2), coupled to the adjacent methylene group of the heptyl chain. The four protons of the dioxolane ring will appear as a multiplet around 3.8-4.0 ppm. The heptyl chain will display signals in the upfield region (0.8-1.6 ppm), including a terminal methyl triplet.

-

¹³C NMR: The carbon spectrum is distinguished by the acetal carbon signal downfield, typically in the range of 100-110 ppm. The two equivalent methylene carbons of the dioxolane ring will appear around 65 ppm, with the remaining signals corresponding to the carbons of the heptyl chain.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 172, confirming the molecular weight.[5] Characteristic fragmentation patterns for cyclic acetals can also be observed.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation |

| IR | C=O Stretch | Absent |

| C-O Stretch | Strong bands at ~1200-1000 cm⁻¹ | |

| ¹H NMR | Acetal Proton (-OCHO-) | Triplet, ~4.8-5.0 ppm |

| Dioxolane Protons (-OCH₂CH₂O-) | Multiplet, ~3.8-4.0 ppm | |

| Heptyl Protons | Signals between ~0.8-1.6 ppm | |

| ¹³C NMR | Acetal Carbon (-OC HO-) | ~100-110 ppm |

| Dioxolane Carbons (-OC H₂C H₂O-) | ~65 ppm | |

| MS | Molecular Ion (M⁺) | m/z = 172 |

IV. Reactivity and Applications

The chemical behavior of this compound is dominated by the properties of the acetal functional group.

-

Reactivity: The compound is stable under neutral and basic conditions, making it an excellent protecting group for aldehydes.[2] However, it readily undergoes acid-catalyzed hydrolysis to regenerate the parent n-octanal and ethylene glycol.[1][4] This reversible reaction is fundamental to its application in multi-step synthesis.[2]

-

Applications:

-

Protecting Group: Its primary use is to mask the reactivity of an aldehyde while chemical transformations are performed elsewhere in a molecule.[2]

-

Synthetic Intermediate: It serves as a precursor in the synthesis of more complex molecules.[2]

-

Solvent Applications: The molecule's amphiphilic character suggests its potential use in biphasic solvent systems.[2]

-

Fragrance and Materials: It finds use as a fragrance ingredient and has potential applications in the development of novel polymers, lubricants, or coatings.[2]

-

V. Safety and Handling

According to available safety data, this compound is classified as a combustible liquid. Standard laboratory safety protocols should be followed, including working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.[11] It should be stored in a cool, dry place away from heat and open flames. PubChem's aggregated GHS data indicates that the chemical is not classified as hazardous under GHS criteria by a majority of notifiers.[3]

Conclusion

This compound is a valuable compound in synthetic organic chemistry, primarily recognized for its role as a robust and reversible protecting group for aldehydes. Its synthesis is straightforward via acid-catalyzed acetalization, and its structure is readily confirmed using standard spectroscopic methods. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers and drug development professionals to effectively leverage this molecule in complex synthetic pathways.

References

-

1,3-Dioxolane, 2-heptyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central, National Institutes of Health. [Link]

-

A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. ResearchGate. [Link]

-

Chemical Properties of 1,3-Dioxolane, 2-heptyl- (CAS 4359-57-3). Cheméo. [Link]

-

Formation and Reactions of Acetals. Chemistry Steps. [Link]

-

1,3-Dioxolane, 2-heptyl-. Substance Details - SRS | US EPA. [Link]

-

1,3-Dioxolane, 2-heptyl-. NIST Chemistry WebBook. [Link]

-

RIFM fragrance ingredient safety assessment, 2-(3-heptyl)-1,3-dioxolane, CAS Registry Number 4359-47-1. Food and Chemical Toxicology. [Link]

-

2-Heptyl-2-methyl-1,3-dioxolane. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound (4359-57-3) for sale [vulcanchem.com]

- 2. Buy this compound | 4359-57-3 [smolecule.com]

- 3. 1,3-Dioxolane, 2-heptyl- | C10H20O2 | CID 78067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,3-Dioxolane, 2-heptyl- [webbook.nist.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

Synthesis and Characterization of n-Octanal Ethylene Glycol Acetal: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of n-octanal ethylene glycol acetal. The formation of acetals is a fundamental strategy in organic synthesis for the protection of carbonyl functional groups, preventing their unintended reactions during multi-step synthetic sequences.[1][2][3] This document offers a robust, step-by-step protocol for the acid-catalyzed reaction of n-octanal with ethylene glycol, leveraging a Dean-Stark apparatus to drive the reaction equilibrium towards completion. Furthermore, it establishes a comprehensive framework for the structural elucidation and purity confirmation of the synthesized acetal using modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is designed to serve as a practical resource for researchers and professionals in organic chemistry and drug development, providing both theoretical understanding and field-proven experimental procedures.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. Aldehydes and ketones are among the most versatile functional groups, participating in a wide array of transformations. However, their high reactivity, particularly towards nucleophiles and bases, can be a significant liability when other parts of a molecule need to be modified.[2]

Acetal formation is a classic and highly effective method for the temporary protection of these carbonyl groups.[1][2] By converting the carbonyl into an acetal, its electrophilic nature is neutralized, rendering it inert to a variety of reagents such as Grignard reagents, organolithiums, and hydride reducing agents.[2] The protection is reversible, and the original carbonyl can be readily regenerated by hydrolysis in an acidic aqueous medium.[2][4]

This guide focuses on the synthesis of n-octanal ethylene glycol acetal, a cyclic acetal. Cyclic acetals, particularly those derived from ethylene glycol, are often favored due to their enhanced stability and the entropic advantage of their intramolecular formation. The following sections will detail the underlying mechanism, a validated experimental protocol, and the rigorous characterization required to confirm the successful synthesis of this compound.

Synthesis of n-Octanal Ethylene Glycol Acetal

The synthesis is achieved through the acid-catalyzed reaction of n-octanal with ethylene glycol. This is a reversible equilibrium reaction.[2][4] To ensure a high yield of the acetal, the water produced as a byproduct must be continuously removed from the reaction mixture, a task efficiently accomplished using a Dean-Stark apparatus.[5][6][7][8][9]

Reaction Scheme:

Reaction Mechanism

The formation of an acetal from an aldehyde and a diol under acidic conditions is a well-established, multi-step process.[3][10][11][12][13] The acid catalyst is essential as it protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic alcohol.[4][12]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of n-octanal, creating a resonance-stabilized carbocation that is highly electrophilic.

-

Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

-

Final Deprotonation: A base removes the final proton, regenerating the acid catalyst and yielding the stable cyclic acetal product.

dot digraph "Acetal Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Acid-catalyzed mechanism for cyclic acetal formation.", fontname="Arial", fontsize=12];

Experimental Protocol

This protocol is designed for the reliable synthesis of n-octanal ethylene glycol acetal on a laboratory scale.

Table 1: Physical Properties of Key Reagents and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| n-Octanal | 128.21[14] | 171[14] | 0.822[14] |

| Ethylene Glycol | 62.07 | 197 | 1.113 |

| Toluene | 92.14 | 111 | 0.867 |

| n-Octanal Ethylene Glycol Acetal | 172.26 | ~200-220 (est.) | 0.901-0.909[15] |

Materials and Reagents:

-

n-Octanal (C₈H₁₆O)

-

Ethylene glycol (C₂H₆O₂)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser. Ensure all glassware is dry.[10]

-

Charging the Flask: To the round-bottom flask, add n-octanal (e.g., 12.8 g, 0.1 mol), ethylene glycol (e.g., 7.4 g, 0.12 mol, 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g), and toluene (approx. 100 mL).[16] The toluene forms an azeotrope with water, facilitating its removal.[5][9]

-

Reaction: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[6][9] As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8]

-

Monitoring: Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical amount of water to be collected is 1.8 mL (from 0.1 mol of reaction).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel and wash it with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water-soluble impurities.

-

Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield the pure n-octanal ethylene glycol acetal as a colorless liquid.[17]

-

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} caption [label="Fig. 2: Workflow for the synthesis and purification of the acetal.", fontname="Arial", fontsize=12];

Characterization of n-Octanal Ethylene Glycol Acetal

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system of analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for a successful reaction is the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde and the appearance of C-O stretches characteristic of the acetal.

-

Disappearance of Aldehyde Peaks:

-

Strong C=O stretch around 1720-1740 cm⁻¹.

-

Aldehydic C-H stretches (a pair of weak bands) around 2720 cm⁻¹ and 2820 cm⁻¹.

-

-

Appearance of Acetal Peaks:

-

Strong C-O single bond stretches in the 1000-1200 cm⁻¹ region, typical for ethers/acetals.

-

Persistence of aliphatic C-H stretches around 2850-2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the acetal structure.

-

Disappearance of Aldehyde Proton: The highly characteristic aldehyde proton (CHO) signal, typically found far downfield around δ 9.6-9.8 ppm, will be absent in the product spectrum.[18]

-

Appearance of Acetal Proton: A new signal will appear for the acetal proton (O-CH-O). This proton is deshielded by two oxygen atoms and typically appears as a triplet around δ 4.8-5.0 ppm, coupled to the adjacent CH₂ group of the n-octyl chain.

-

Ethylene Glycol Protons: The four protons of the ethylene glycol moiety (O-CH₂-CH₂-O) will typically appear as a multiplet in the δ 3.8-4.1 ppm region.

-

Alkyl Chain Protons: The protons of the n-heptyl chain attached to the acetal carbon will appear in the typical aliphatic region (δ 0.8-1.6 ppm). The terminal methyl group (CH₃) will be an upfield triplet around δ 0.8-0.9 ppm.

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

-

Disappearance of Aldehyde Carbon: The aldehyde carbonyl carbon, which appears significantly downfield (~202 ppm for n-octanal), will be absent.

-

Appearance of Acetal Carbon: A new signal for the acetal carbon (O-C-O) will appear in the range of δ 100-110 ppm.

-

Ethylene Glycol Carbons: The two equivalent carbons of the ethylene glycol portion (O-CH₂-CH₂-O) will show a signal around δ 65 ppm.

-

Alkyl Chain Carbons: The carbons of the n-heptyl chain will appear in the upfield aliphatic region (δ 14-32 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion Peak (M⁺): For n-octanal ethylene glycol acetal (C₁₀H₂₀O₂), the expected molecular weight is 172.27 g/mol . The mass spectrum should show a molecular ion peak (or M+H⁺ in some ionization modes) at m/z 172.

-

Fragmentation Pattern: A characteristic fragmentation pattern for cyclic acetals involves the loss of the alkyl chain. A prominent peak at m/z 73, corresponding to the [C₄H₉O]⁺ fragment (the dioxolane ring with a hydrogen), is often observed. Another key fragment would be at m/z 99, resulting from the loss of the heptyl radical (C₇H₁₅).

Table 2: Summary of Spectroscopic Characterization Data

| Technique | Starting Material (n-Octanal) | Product (Acetal) | Rationale |

| FT-IR (cm⁻¹) | ~1730 (strong, C=O), ~2720 & ~2820 (C-H) | ~1050-1150 (strong, C-O) | Disappearance of carbonyl, appearance of acetal C-O bonds. |

| ¹H NMR (δ, ppm) | ~9.7 (t, 1H, CHO) | ~4.8 (t, 1H, O-CH-O), ~3.9 (m, 4H, OCH₂CH₂O) | Disappearance of aldehyde proton, appearance of acetal and ethylene protons. |

| ¹³C NMR (δ, ppm) | ~202 (CHO) | ~104 (O-C-O), ~65 (OCH₂CH₂O) | Disappearance of aldehyde carbon, appearance of acetal carbon. |

| MS (m/z) | 128 (M⁺) | 172 (M⁺) | Confirms the addition of the ethylene glycol unit (net +44 amu). |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of n-octanal ethylene glycol acetal, a crucial transformation for the protection of the octanal carbonyl group. The acid-catalyzed procedure, facilitated by the azeotropic removal of water using a Dean-Stark apparatus, provides a high-yield pathway to the desired product. The outlined characterization workflow, employing a suite of spectroscopic techniques (FT-IR, ¹H & ¹³C NMR, and MS), establishes a rigorous and self-validating system for confirming the successful synthesis and purity of the target molecule. This comprehensive approach provides researchers with the necessary tools and understanding to confidently perform and validate this important synthetic operation.

References

- Grokipedia. Dean–Stark apparatus.

- Organic Chemistry Tutor. Acetals Formation and Hydrolysis.

- Chemistry LibreTexts. (2023). 16.4: Acetal Formation.

- IJSDR. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison.

- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.

- Study.com. Acetal Group | Formation, Structure & Mechanism.

- Chemistry Steps. Formation and Reactions of Acetals.

- Google Patents. US3607882A - Process for purifying acetals.

- Google Patents. US4423238A - Process for purifying acetals.

- JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.

- Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure.

- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- RSC Education. Dean-Stark apparatus | Resource.

- Google Patents. EP0572545B1 - Purification of cyclic ketene acetals.

- Wikipedia. Dean–Stark apparatus.

- PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- The Good Scents Company. octanal glycol acetal, 4359-57-3.

- ResearchGate. (2025). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate | Request PDF.

- Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal.

- YouTube. (2013). A Simple Dean-Stark Apparatus Explained.

- PubChem - NIH. Octanal | C8H16O | CID 454.

- ResearchGate. Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.

- Organic Syntheses Procedure. Octanal.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032262).

- Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602).

- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.

- Google Patents. WO2015051525A1 - Synthesis of acetal/ketal.

- ChemicalBook. 124-13-0 CAS MSDS (Octanal) Melting Point Boiling Point Density CAS Chemical Properties.

- ACS Publications. Mass Spectrometry of the Acetal Derivatives of ... - PDF Free Download.

- ChemicalBook. Octanal(124-13-0) 1H NMR spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262).

- National Institute of Standards and Technology. Octanal - the NIST WebBook.

- YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product.

- YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.

- PMC - NIH. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.

- Cheméo. Chemical Properties of Octanal (CAS 124-13-0).

- Polic Chemical. What is Octanal - Properties & Specifications.

- The Good Scents Company. octanal diethyl acetal, 54889-48-4.

- ResearchGate. Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a....

- Chegg.com. (2023). Solved phenylacetaldeyde ethylene glycol acetal C10H12O2.

- Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- PubMed. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 12. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 124-13-0 CAS MSDS (Octanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. octanal glycol acetal, 4359-57-3 [thegoodscentscompany.com]

- 16. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Octanal(124-13-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Heptyl-1,3-dioxolane

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Heptyl-1,3-dioxolane, a versatile heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this important molecule. We will explore the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the resulting spectra.

Introduction to this compound

This compound, also known as n-Octanal Ethylene Glycol Acetal, belongs to the dioxolane family of organic compounds. Its structure features a five-membered ring containing two oxygen atoms at positions 1 and 3, with a seven-carbon heptyl chain attached at the second position.[1] With a molecular formula of C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol , this compound is typically a colorless to light yellow clear liquid at room temperature.[1]

The synthesis of this compound is most commonly achieved through an acid-catalyzed acetalization reaction between n-octanal and ethylene glycol.[1] This reaction is a cornerstone of organic synthesis, often employed to protect the carbonyl group of the aldehyde. The stability of the dioxolane ring under neutral and basic conditions, coupled with its facile removal in acidic environments, makes it an ideal protecting group in multi-step synthetic pathways.

The amphiphilic nature of this compound, arising from its polar dioxolane ring and nonpolar heptyl chain, makes it a subject of interest for various applications, including as a specialty solvent and an intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and successful application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Theoretical Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can induce a transition between these energy levels. The energy required for this transition is dependent on the specific nucleus and its local electronic environment. The absorption and subsequent emission of energy are detected and plotted as a spectrum of frequency versus intensity.

The chemical shift (δ), reported in parts per million (ppm), is the position of a signal in the NMR spectrum relative to a standard reference compound, typically tetramethylsilane (TMS). The chemical shift is highly sensitive to the shielding or deshielding effects of neighboring atoms and functional groups, thus providing a unique fingerprint for each nucleus in a molecule.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Gently vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR analysis of this compound.

Spectroscopic Data and Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the dioxolane ring and the heptyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Triplet | 1H | O-CH-O (methine proton on the dioxolane ring) |

| ~3.8-4.0 | Multiplet | 4H | O-CH₂-CH₂-O (methylene protons of the dioxolane ring) |

| ~1.5-1.7 | Multiplet | 2H | -CH₂- directly attached to the dioxolane ring |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- of the heptyl chain |

| ~0.8-0.9 | Triplet | 3H | -CH₃ of the heptyl chain |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR instrument used.

Interpretation:

-

The downfield triplet around 4.8-5.0 ppm is characteristic of the acetal proton (H-2 of the dioxolane ring). Its proximity to two oxygen atoms causes significant deshielding.

-

The multiplet between 3.8 and 4.0 ppm corresponds to the four equivalent protons of the ethylene glycol moiety of the dioxolane ring.

-

The signals for the heptyl chain protons appear in the upfield region, typical for aliphatic groups. The terminal methyl group gives a characteristic triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~103-105 | O-CH-O (acetal carbon) |

| ~64-66 | O-CH₂-CH₂-O (dioxolane ring carbons) |

| ~34-36 | -CH₂- directly attached to the dioxolane ring |

| ~31-32 | -(CH₂)₅- of the heptyl chain |

| ~29-30 | -(CH₂)₅- of the heptyl chain |

| ~22-23 | -(CH₂)₅- of the heptyl chain |

| ~14-15 | -CH₃ of the heptyl chain |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Interpretation:

-

The most downfield signal, around 103-105 ppm, is assigned to the acetal carbon, which is bonded to two oxygen atoms.

-

The signal for the two equivalent methylene carbons of the dioxolane ring appears around 64-66 ppm.

-

The remaining signals in the upfield region correspond to the seven distinct carbon environments of the heptyl chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C-H, C-O, C=O) has a characteristic vibrational frequency. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (in cm⁻¹) of the radiation. Absorption bands in the spectrum indicate the presence of specific functional groups.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples like this compound, as it requires minimal sample preparation.

Materials:

-

This compound sample

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol. Allow the crystal to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum can be baseline corrected if necessary.

-

Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe and an appropriate solvent.

Diagram of the ATR-FTIR Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis of this compound.

Spectroscopic Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (heptyl and dioxolane) |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1380-1370 | Medium | C-H bending (CH₃) |

| 1200-1000 | Strong, multiple bands | C-O stretching (acetal) |

Interpretation:

-

The strong, sharp peaks in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the heptyl chain and the dioxolane ring.

-

The absorptions in the 1470-1370 cm⁻¹ range are due to the bending vibrations of the C-H bonds.

-

The most diagnostic region for this molecule is the "fingerprint region" between 1200 and 1000 cm⁻¹, which will show a series of strong bands characteristic of the C-O-C-O-C system of the cyclic acetal. The absence of a strong, broad absorption around 3300 cm⁻¹ confirms the absence of hydroxyl groups (unreacted ethylene glycol), and the absence of a strong absorption around 1700 cm⁻¹ indicates the absence of a carbonyl group (unreacted n-octanal).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized to form charged particles. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged ions and neutral radicals. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Experimental Protocol for GC-MS Analysis

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC vial with a septum cap

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A nonpolar capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent. Transfer the solution to a GC vial and seal it.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition and Analysis: The GC will separate the components of the sample, and the mass spectrometer will acquire a mass spectrum for each eluting peak. The purity of the this compound can be assessed from the gas chromatogram.[1]

Diagram of the GC-MS Fragmentation and Analysis Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (if stable enough to be observed) and a series of fragment ions that provide structural clues.

Key Predicted Fragment Ions:

| m/z | Ion Structure/Fragment Lost |

| 172 | [C₁₀H₂₀O₂]⁺• (Molecular Ion, M⁺•) |

| 171 | [M - H]⁺ |

| 99 | [M - C₅H₁₁]⁺ (Loss of a pentyl radical) |

| 73 | [C₃H₅O₂]⁺ (Dioxolane ring fragment) |

| 45 | [C₂H₅O]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The relative intensities of these peaks can vary. The NIST Mass Spectrometry Data Center reports a top peak at m/z 73, a second highest at m/z 45, and a third highest at m/z 41 for this compound.

Interpretation of Fragmentation Pattern:

-

The molecular ion peak at m/z 172, corresponding to the molecular weight of the compound, may be weak or absent in the EI spectrum due to the lability of the acetal linkage.

-

A peak at m/z 171 would result from the loss of a hydrogen atom.

-

The fragmentation of the heptyl chain can lead to a series of alkyl radical losses. A significant peak at m/z 99 would correspond to the loss of a pentyl radical (C₅H₁₁•), a common fragmentation pathway for alkyl chains.

-

The most characteristic fragmentation of 2-alkyl-1,3-dioxolanes is the cleavage of the alkyl group at the C2 position. This results in a stable, resonance-stabilized oxonium ion. For this compound, the loss of the heptyl radical would not be the most favorable pathway. Instead, cleavage of the C-C bond alpha to the dioxolane ring is common.

-

The base peak (most intense peak) is often observed at m/z 73 . This corresponds to the [C₃H₅O₂]⁺ ion, which is the 1,3-dioxolane ring with a hydrogen atom attached to the C2 position after rearrangement. This is a very common and diagnostic fragment for 2-substituted 1,3-dioxolanes.

-

Other significant peaks at m/z 45 and m/z 41 are likely due to further fragmentation of the dioxolane ring and the alkyl chain, respectively.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of the molecule. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the presence and connectivity of the dioxolane ring and the heptyl chain. IR spectroscopy identifies the key functional groups, particularly the characteristic C-O stretching of the cyclic acetal, and confirms the absence of starting materials. Mass spectrometry provides the molecular weight and detailed structural information through its characteristic fragmentation pattern, with the base peak at m/z 73 being a key indicator of the 2-substituted 1,3-dioxolane moiety.

The protocols and data interpretation presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its correct identification, quality assessment, and effective use in various chemical applications.

References

-

PubChem. (n.d.). 1,3-Dioxolane, 2-heptyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-heptyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Heptyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Heptyl-1,3-dioxolane, a cyclic acetal, is a molecule of significant interest across various scientific disciplines, including fragrance chemistry, organic synthesis, and formulation science. Its unique amphiphilic nature, characterized by a hydrophobic heptyl tail and a polar dioxolane head, imparts a nuanced solubility profile and dictates its chemical stability. This guide provides a comprehensive exploration of these critical physicochemical properties, offering both theoretical underpinnings and practical, field-proven insights to inform its application in research and development.

Section 1: Understanding the Molecular Architecture and its Physicochemical Implications

This compound, with the chemical formula C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol , is structurally a five-membered cyclic ether with a heptyl group attached at the 2-position of the 1,3-dioxolane ring.[1] This structure is also recognized by its synonym, n-Octanal Ethylene Glycol Acetal, which alludes to its common synthesis pathway.[1]

The molecule's behavior is fundamentally governed by the interplay between its two distinct moieties:

-

The 1,3-Dioxolane Ring: This polar, heterocyclic acetal functionality contains two ether linkages, rendering it capable of acting as a hydrogen bond acceptor. This contributes to its solubility in polar solvents.

-

The Heptyl Chain: This non-polar, seven-carbon alkyl chain is responsible for the molecule's hydrophobic character, driving its solubility in non-polar organic solvents.

This dual character makes this compound an amphiphilic compound, a key determinant of its solubility and interfacial behavior.[1]

Section 2: Solubility Profile of this compound

A thorough understanding of a compound's solubility is paramount for its effective use in formulations, as a reaction solvent, or as a protecting group in organic synthesis.[2]

Aqueous Solubility

The presence of the long heptyl chain significantly limits the water solubility of this compound. While the ether oxygens of the dioxolane ring can engage in hydrogen bonding with water molecules, the energetic cost of disrupting the hydrogen-bonding network of water to accommodate the large hydrophobic chain is substantial. An estimated water solubility for this compound is approximately 147.1 mg/L at 25 °C . This low aqueous solubility is a critical consideration for applications involving aqueous media.

Solubility in Organic Solvents

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The non-polar heptyl chain will have strong van der Waals interactions with the non-polar solvent. |

| Toluene | Non-polar (aromatic) | High | Similar to hexane, the hydrophobic interactions will dominate. |

| Acetone | Polar aprotic | High | The polar dioxolane ring will interact favorably with the polar aprotic solvent. |

| Ethanol | Polar protic | High | The molecule can act as a hydrogen bond acceptor with the hydroxyl group of ethanol. |

| Methanol | Polar protic | High | Similar to ethanol, hydrogen bonding will facilitate dissolution. |

| Isopropanol | Polar protic | High | Similar to other alcohols, good solubility is expected. |

Causality behind Solubility Predictions: The predictions in Table 1 are grounded in the principles of intermolecular forces. The high solubility in non-polar solvents like hexane and toluene is driven by London dispersion forces between the heptyl chain and the solvent molecules. In polar aprotic solvents such as acetone, dipole-dipole interactions between the dioxolane ring and the solvent are significant. For polar protic solvents like alcohols, the ability of the ether oxygens in the dioxolane ring to accept hydrogen bonds is the primary driver of solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in various solvents.

Step-by-Step Methodology:

-

Solvent Equilibration: Equilibrate the chosen solvent at a constant temperature (e.g., 25 °C) in a thermostatically controlled water bath.

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the equilibrated solvent in a sealed vial.

-

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow any undissolved material to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

A streamlined workflow for the experimental determination of solubility.

Section 3: Stability Profile of this compound

The stability of this compound is a critical parameter influencing its shelf-life, formulation compatibility, and degradation pathways. As a cyclic acetal, its stability is primarily dictated by the integrity of the dioxolane ring.

pH-Dependent Stability: The Achilles' Heel of Acetals

The most significant factor governing the stability of this compound is pH.

-

Acidic Conditions: Acetals are notoriously susceptible to hydrolysis under acidic conditions.[1] The reaction is acid-catalyzed and reversible, leading to the cleavage of the dioxolane ring to regenerate the parent aldehyde (octanal) and ethylene glycol. This reactivity is a cornerstone of their use as protecting groups in organic synthesis, allowing for deprotection under mild acidic conditions.[2] The rate of hydrolysis is dependent on the pH, with faster degradation occurring at lower pH values.

-

Neutral and Basic Conditions: In neutral and alkaline media, this compound is generally stable. The absence of a proton source prevents the initiation of the hydrolytic cleavage of the C-O bonds within the dioxolane ring.

Diagram 2: Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound.

Thermal Stability

While specific high-temperature degradation studies on this compound are not extensively reported, cyclic acetals, in general, exhibit good thermal stability under neutral conditions. Thermal decomposition would likely proceed through radical mechanisms at elevated temperatures, leading to fragmentation of the molecule. For practical purposes in most pharmaceutical and fragrance applications, thermal degradation is not a primary concern under normal storage and use conditions.

Photostability

The susceptibility of a molecule to degradation by light is an important consideration for products exposed to sunlight or artificial lighting. This compound does not possess any significant chromophores that absorb light in the near-UV or visible regions of the electromagnetic spectrum. Therefore, direct photolysis is not expected to be a major degradation pathway. However, in the presence of photosensitizers, indirect photodegradation could potentially occur.

Oxidative Stability

The ether linkages in the dioxolane ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. This can lead to the formation of hydroperoxides and subsequent degradation products. Under typical storage conditions and in the absence of strong oxidants, this compound is expected to have good oxidative stability.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

To comprehensively understand the stability of this compound and to develop stability-indicating analytical methods, forced degradation (stress testing) studies are indispensable.[3] These studies involve subjecting the molecule to harsh conditions to accelerate degradation and identify potential degradation products.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Significant degradation to octanal and ethylene glycol. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Expected to be stable. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Potential for minor degradation. |

| Thermal | 80 °C for 48h (solid or in solution) | Expected to be stable. |

| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light | Expected to be stable. |

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development:

-

Stress Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, oxidative).

-

Incubation: Incubate the samples under the specified stress conditions for a defined period.

-

Neutralization/Quenching: At the end of the incubation period, neutralize acidic and basic samples and quench oxidative reactions.

-

Analytical Method Development: Develop a stability-indicating analytical method, typically a gradient High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection, or a GC-MS method. The method must be able to separate the intact this compound from all potential degradation products.

-

Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is fit for its intended purpose.[4][5][6][7]

-

Degradation Product Identification: Analyze the stressed samples using the validated method. For any significant degradation products, use techniques like LC-MS/MS or GC-MS to elucidate their structures.

Diagram 3: Logical Flow for Stability Assessment

A systematic approach to evaluating the stability of this compound.

Conclusion

This compound presents a fascinating case study in how molecular structure dictates physicochemical properties. Its amphiphilic nature results in broad solubility in organic solvents but limited solubility in water. The key to its stability lies in the control of pH, with marked instability under acidic conditions due to hydrolysis of the acetal linkage. For professionals in drug development and other scientific fields, a comprehensive understanding of these solubility and stability characteristics is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust formulations, and the assurance of product quality and efficacy. The protocols and insights provided in this guide are intended to serve as a valuable resource for harnessing the full potential of this versatile molecule.

References

-

Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Hughes, T., et al. (2023). A unified ML framework for solubility prediction across organic solvents. Digital Discovery. [Link]

-

ChemTube3D. (n.d.). Cyclic acetal formation. ChemTube3D. [Link]

-

Morressier. (2020). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Morressier. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

-

ResearchGate. (n.d.). The mechanism of theThermal Decomposition Reaction of Acetone Cyclic Diperoxide in methyl t-butyl Ether Solution. ResearchGate. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Acetal. Wikipedia. [Link]

-

ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]

-

ResearchGate. (n.d.). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. ResearchGate. [Link]

-

CORE. (n.d.). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards H. CORE. [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Study.com. [Link]

-

PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed. [Link]

- Google Patents. (n.d.). US2583112A - Process for the oxidation of acetals to acids.

-

Bickers, D. R., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 218-273. [Link]

-

Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-heptyl- (CAS 4359-57-3). Cheméo. [Link]

-

ResearchGate. (n.d.). Citral Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. ResearchGate. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Eagle Analytical. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

-

ResearchGate. (n.d.). Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. ResearchGate. [Link]

-

YouTube. (2013). Cyclic Acetals Made Easy! (3/3) Mechanism and Tips for Memorization. Organic Chemistry. [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 965. Kinetics of the thermal decomposition of acetals. Part III. The inhibited reactions of methylal and acetaldehyde dimethyl acetal. Royal Society of Chemistry. [Link]

-

Academax. (n.d.). Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Academax. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

-

Pirika. (n.d.). Solubility predictions. Pirika. [Link]

-

ResearchGate. (n.d.). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. ResearchGate. [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

PubMed. (2010). QSAR-based solubility model for drug-like compounds. PubMed. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. IJPSM. [Link]

-

RIFM. (2024). 1,3-dioxolane, CAS Registry Number 4359-47. RIFM. [Link]

-

Study.com. (n.d.). Cyclic Acetal Definition, Formation & Mechanism. Study.com. [Link]

-

CONICET. (n.d.). Trends in Analytical chemistry. CONICET. [Link]

-

Science.gov. (n.d.). validated stability indicating: Topics. Science.gov. [Link]

-

ACS Publications. (n.d.). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 1,3-Dioxanes. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

US EPA. (n.d.). 1,3-Dioxolane, 2-heptyl-. US EPA. [Link]

-

Chemical Communications. (n.d.). Light-switchable divergent C–H activation and cross-coupling of cyclic ethers with aromatic aldehydes. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. ResearchGate. [Link]

Sources

- 1. This compound (4359-57-3) for sale [vulcanchem.com]

- 2. Buy this compound | 4359-57-3 [smolecule.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijpsm.com [ijpsm.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. validated stability indicating: Topics by Science.gov [science.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2-Heptyl-1,3-dioxolane (CAS: 4359-57-3)

This guide provides a comprehensive technical overview of this compound, a heterocyclic acetal with significant applications in the fragrance industry and potential utility in synthetic organic chemistry. We will delve into its chemical identity, synthesis, reactivity, applications, and safety profile, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structural Characteristics

This compound, also known by its synonym n-Octanal Ethylene Glycol Acetal, is a member of the dioxolane family of organic compounds.[1] Its structure is defined by a five-membered 1,3-dioxolane ring, which is a cyclic ether with two oxygen atoms at positions 1 and 3, and a seven-carbon heptyl chain attached at the 2-position.[1] This unique arrangement confers a dual nature to the molecule: the polar ether functionalities of the dioxolane ring and the non-polar, hydrophobic characteristics of the heptyl chain.[1] This amphiphilic character is central to its physical properties and applications.

The formation of this compound from n-octanal and ethylene glycol gives rise to its systematic name and highlights its identity as a cyclic acetal.[1] Acetal formation is a critical reaction in organic chemistry, often employed to protect carbonyl groups during multi-step syntheses.[2]

Key Identifiers:

-

Synonyms: n-Octanal Ethylene Glycol Acetal, Octanal glycolacetal, Cycloctal[1][3][6][]

-

Canonical SMILES: CCCCCCCC1OCCO1[3][]

Physicochemical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[1][8] Its physical and chemical properties are summarized in the table below. The relatively low boiling point compared to other molecules of similar molecular weight can be attributed to the cyclic structure of the dioxolane ring.[1] Commercially available this compound generally has a high purity of at least 97.0%, as determined by gas chromatography (GC), ensuring its reliability for industrial and research applications.[1]

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1][8] |

| Boiling Point | 97 °C[1] / 115-116 °C (at 45 Torr)[9] | [1][9] |

| Density | 0.902 g/cm³ (Predicted) | [][9] |

| Molecular Weight | 172.27 g/mol | [1][4][5] |

| Solubility | Water: 147.1 mg/L @ 25 °C (estimated) | [] |

| Refractive Index | 1.432 | [] |

| Flash Point | 77.6 °C | [] |

Synthesis and Mechanistic Insights

The primary and most common method for synthesizing this compound is through the acid-catalyzed condensation reaction, or acetalization, of n-octanal with ethylene glycol.[1][2] This reaction is a cornerstone of organic synthesis for the formation of cyclic acetals.

Reaction Mechanism

The acetalization proceeds via a well-established mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) protonates the carbonyl oxygen of n-octanal, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

-

Proton Transfer and Water Elimination: A proton is transferred from the newly added hydroxyl group to the other oxygen. Subsequent elimination of a water molecule forms a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: The final step is the deprotonation of the oxonium ion, typically by the conjugate base of the acid catalyst, to yield the neutral this compound product and regenerate the catalyst.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

n-Octanal

-

Ethylene glycol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a condenser.

-

Charging Reactants: To the flask, add n-octanal, a slight excess of ethylene glycol (e.g., 1.1 equivalents), and a suitable volume of toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be followed by techniques like TLC or GC.

-

Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Methods

While the acid-catalyzed acetalization is the most common route, other methods can be employed, such as:

-

Using trimethyl orthoformate (TMOF) as a dehydrating agent.[1]

-

Employing different acid catalysts like BF₃·Et₂O or ZnCl₂ for specific applications.[1]

-

Utilizing continuous flow chemistry for industrial-scale production.[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the acetal functional group.

Acid-Catalyzed Ring-Opening

A key feature of acetals, including this compound, is their stability in neutral or basic conditions but susceptibility to hydrolysis under acidic conditions.[1] This acid-catalyzed ring-opening reaction regenerates the parent aldehyde (n-octanal) and diol (ethylene glycol).[1] This reversibility is the basis for using the dioxolane group as a protecting group for carbonyls in complex organic syntheses.[1][2]

Mechanism of Hydrolysis:

-

Protonation of a ring oxygen atom.

-

Formation of an oxonium ion intermediate.

-

Nucleophilic attack by water.

-

Cleavage of the ring structure to yield the hemiacetal.

-

Further reaction to release n-octanal and ethylene glycol.

Stability

The 1,3-dioxolane ring is generally stable, which contributes to the utility of this compound. The presence of the heptyl chain adds hydrophobic character to the molecule.[1]

Applications in Research and Industry

The unique properties of this compound have led to its use in various fields.

Fragrance and Flavor Agent

The primary application of this compound is as a fragrance ingredient in a wide range of consumer products.[] It is valued for its very strong, green, wet, earthy, and fruity aroma, with notes reminiscent of chrysanthemum and gardenia. This makes it a versatile component in creating complex scents for perfumes, cosmetics, and household products.

Caption: Structure-Function relationship for fragrance properties.

Protecting Group in Organic Synthesis

As previously mentioned, the 1,3-dioxolane moiety serves as an effective protecting group for aldehydes and ketones.[2] By converting a carbonyl group to its corresponding dioxolane, its reactivity is masked, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with the carbonyl group. The protecting group can then be easily removed by acid-catalyzed hydrolysis.[1][2]

Other Potential Applications